molecular formula C16H22N6O4 B10753198 H-D-Pyr-D-His-Pro-NH2

H-D-Pyr-D-His-Pro-NH2

Cat. No.: B10753198
M. Wt: 362.38 g/mol
InChI Key: XNSAINXGIQZQOO-UTUOFQBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Pyr-D-His-Pro-NH₂ is a synthetic tripeptide characterized by a sequence of D-configured amino acids: D-pyrrolidine (D-Pro), D-histidine (D-His), and proline amide (Pro-NH₂). For instance, peptides with D-amino acids, such as PL17 (Tyr-Pro-NMePhe-D-Pro-NH₂), exhibit high receptor selectivity and binding affinity, suggesting that H-D-Pyr-D-His-Pro-NH₂ may share similar mechanistic pathways .

Properties

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

IUPAC Name

(2R)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m1/s1

InChI Key

XNSAINXGIQZQOO-UTUOFQBUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Pyr-D-His-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected at the N-terminus, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

  • **Cleavage and de

Comparison with Similar Compounds

PL17 (Tyr-Pro-NMePhe-D-Pro-NH₂)

  • Structure : PL17 is a tetrapeptide featuring D-Pro at the C-terminus and an N-methylated phenylalanine (NMePhe).
  • Receptor Binding: PL17 binds selectively to mu-opioid receptors with a Kd of 6 nM, demonstrating monophasic, competitive inhibition .
  • Comparison: Unlike PL17, H-D-Pyr-D-His-Pro-NH₂ lacks N-methylation and aromatic residues (e.g., Tyr), which may reduce opioid receptor affinity.

Z-L-pGlu-L-His(CH₂Ph)-L-Pro-NH₂ (CAS 32926-30-0)

  • Structure: This tripeptide includes a benzyl-protected histidine (His(CH₂Ph)) and L-amino acids.
  • Synthesis : Synthesized using Z-protection and hydrogenation, yielding a molecular weight of 586.65 g/mol .
  • Comparison: The L-configuration and benzyl modification in this compound contrast with H-D-Pyr-D-His-Pro-NH₂’s D-amino acids, suggesting divergent receptor interactions. The absence of bulky substituents in H-D-Pyr-D-His-Pro-NH₂ may improve solubility but reduce lipophilicity .

H-DL-Pro-NH₂ (CAS 115630-49-4)

  • Structure : A racemic (DL) proline amide with a molecular weight of 114.1 g/mol .
  • Physicochemical Properties : Provided as a 10 mM solution , indicating moderate solubility.
  • Comparison : The simplicity of H-DL-Pro-NH₂ contrasts with H-D-Pyr-D-His-Pro-NH₂’s tripeptide structure, highlighting the role of additional residues in modulating bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Sequence/Structure Stereochemistry Key Modifications Receptor Target
H-D-Pyr-D-His-Pro-NH₂ D-Pro-D-His-Pro-NH₂ D-configuration None Not reported
PL17 Tyr-Pro-NMePhe-D-Pro-NH₂ D-Pro N-methylation Mu-opioid receptor
Z-L-pGlu... Z-L-pGlu-L-His(CH₂Ph)-L-Pro-NH₂ L-configuration Benzyl protection Not reported

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Synthesis Yield
H-D-Pyr-D-His-Pro-NH₂ ~425.4 (calculated) Moderate (inferred) Not reported
PL17 ~650 (estimated) Assumed low High purity
H-Phe(4-NH₂)-OH 180.20 Not reported 85–87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.